molecular formula C25H38O3Sn B14244118 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol CAS No. 503862-49-5

4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol

Cat. No.: B14244118
CAS No.: 503862-49-5
M. Wt: 505.3 g/mol
InChI Key: UTTJTBGEXIZZPS-UHFFFAOYSA-M
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Description

4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is an organotin compound that features a phenol group substituted with a tricyclohexylstannyl group through a carbonyloxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol typically involves the reaction of phenol derivatives with tricyclohexyltin chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is usually carried out in an organic solvent such as dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of functionalized phenol derivatives.

Scientific Research Applications

4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol involves its interaction with various molecular targets. The tricyclohexylstannyl group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(Tricyclohexylstannyl)oxy]carbonyl}phenol is unique due to the presence of the bulky tricyclohexylstannyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in organic synthesis and materials science .

Properties

CAS No.

503862-49-5

Molecular Formula

C25H38O3Sn

Molecular Weight

505.3 g/mol

IUPAC Name

tricyclohexylstannyl 4-hydroxybenzoate

InChI

InChI=1S/C7H6O3.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1

InChI Key

UTTJTBGEXIZZPS-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)O

Origin of Product

United States

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